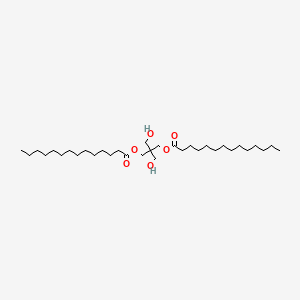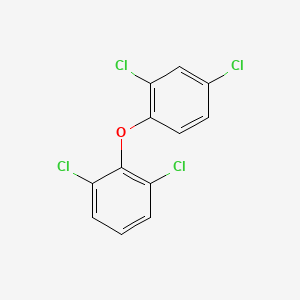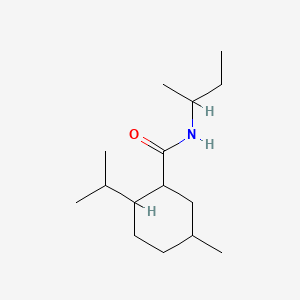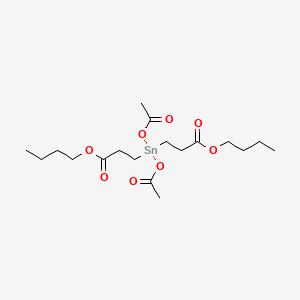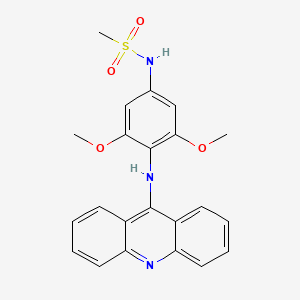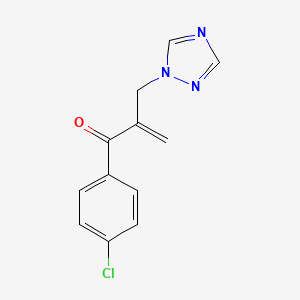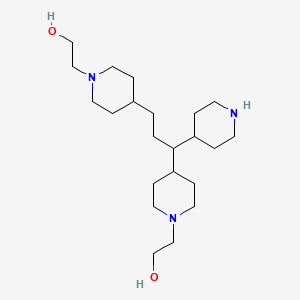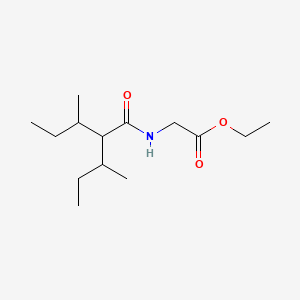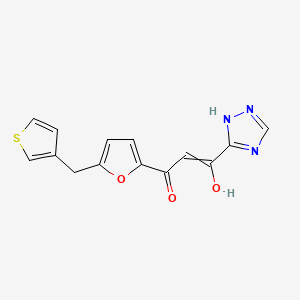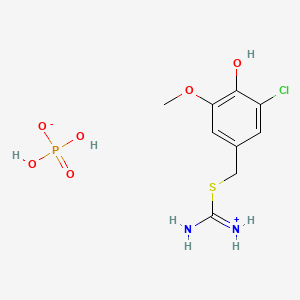
2-(3-Chloro-4-hydroxy-5-methoxybenzyl)isothiouronium dihydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Chloro-4-hydroxy-5-methoxybenzyl)isothiouronium dihydrogen phosphate is a chemical compound with the molecular formula C9H14ClN2O6PS and a molecular weight of 344.71 g/mol. It is characterized by the presence of a chlorinated benzyl group, a hydroxy group, a methoxy group, and an isothiouronium group, all attached to a phosphate moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Vorbereitungsmethoden
The synthesis of 2-(3-Chloro-4-hydroxy-5-methoxybenzyl)isothiouronium dihydrogen phosphate typically involves the reaction of 3-chloro-4-hydroxy-5-methoxybenzyl chloride with thiourea in the presence of a suitable base, followed by phosphorylation with phosphoric acid. The reaction conditions often include controlled temperature and pH to ensure the desired product yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Analyse Chemischer Reaktionen
2-(3-Chloro-4-hydroxy-5-methoxybenzyl)isothiouronium dihydrogen phosphate undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The isothiouronium group can be reduced to form thiourea derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols.
Wissenschaftliche Forschungsanwendungen
2-(3-Chloro-4-hydroxy-5-methoxybenzyl)isothiouronium dihydrogen phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-(3-Chloro-4-hydroxy-5-methoxybenzyl)isothiouronium dihydrogen phosphate involves its interaction with specific molecular targets and pathways. The isothiouronium group can interact with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chlorinated benzyl group may also contribute to its biological activity by interacting with cellular membranes and disrupting their function.
Vergleich Mit ähnlichen Verbindungen
2-(3-Chloro-4-hydroxy-5-methoxybenzyl)isothiouronium dihydrogen phosphate can be compared with other similar compounds, such as:
2-(3-Chloro-4-hydroxybenzyl)isothiouronium dihydrogen phosphate: Lacks the methoxy group, which may affect its reactivity and biological activity.
2-(3-Chloro-5-methoxybenzyl)isothiouronium dihydrogen phosphate: Lacks the hydroxy group, which may influence its solubility and interaction with biological targets.
2-(4-Hydroxy-5-methoxybenzyl)isothiouronium dihydrogen phosphate: Lacks the chlorine atom, which may alter its chemical stability and reactivity.
These comparisons highlight the unique features of this compound, such as the presence of both hydroxy and methoxy groups, which contribute to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
85422-96-4 |
|---|---|
Molekularformel |
C9H14ClN2O6PS |
Molekulargewicht |
344.71 g/mol |
IUPAC-Name |
[amino-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylsulfanyl]methylidene]azanium;dihydrogen phosphate |
InChI |
InChI=1S/C9H11ClN2O2S.H3O4P/c1-14-7-3-5(4-15-9(11)12)2-6(10)8(7)13;1-5(2,3)4/h2-3,13H,4H2,1H3,(H3,11,12);(H3,1,2,3,4) |
InChI-Schlüssel |
AWXDPELYNAZMCA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=CC(=C1)CSC(=[NH2+])N)Cl)O.OP(=O)(O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



